molecular formula C16H21N3O3 B2979115 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate CAS No. 877827-69-5

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate

Cat. No.: B2979115
CAS No.: 877827-69-5
M. Wt: 303.362
InChI Key: GKUMSCOHNCTZPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate (hereafter referred to as Compound C) is a benzoate ester derivative featuring a methylamino group at the 2-position of the aromatic ring and a carbamoyl moiety substituted with a cyano-dimethylpropyl group. This compound’s structure combines multiple functional groups, including an ester, carbamoyl, cyano, and methylamino substituents, which may confer unique physicochemical properties.

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(methylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-11(2)16(3,10-17)19-14(20)9-22-15(21)12-7-5-6-8-13(12)18-4/h5-8,11,18H,9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUMSCOHNCTZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC=CC=C1NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate is a synthetic organic molecule that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.

  • Chemical Formula : C18H24N2O4
  • Molecular Weight : 332.394 g/mol
  • IUPAC Name : {[(1S)-1-cyano-1,2-dimethylpropyl]carbamoyl}methyl 3-(2-methylphenoxy)benzoate .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit various biological activities:

  • Anticancer Activity : Similar compounds have been shown to selectively inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in several solid tumors. This inhibition can lead to reduced tumor growth and metastasis by altering the tumor microenvironment .
  • Enzyme Inhibition : Studies have indicated that modifications in the chemical structure can significantly affect the binding affinity and selectivity towards specific enzymes. For instance, compounds designed with sulfonamide groups have demonstrated high affinity for CAIX, suggesting a potential pathway for therapeutic development .

Case Studies

  • Inhibition of Carbonic Anhydrase Isozymes :
    • A series of benzoate derivatives were tested for their ability to inhibit CAIX. One compound exhibited a binding affinity with a dissociation constant (KdK_d) of 0.12 nM and selectivity over other isozymes greater than 100-fold . This highlights the potential of structurally similar compounds in targeting cancer cells.
  • Therapeutic Applications :
    • The design of inhibitors for CAIX has been linked to anticancer properties, making them suitable candidates for drug development aimed at treating malignancies characterized by high CAIX expression .

Data Table: Biological Activity Comparison

Compound NameTarget EnzymeBinding Affinity (nM)Selectivity Ratio
Compound ACAIX0.12>100
Compound BCAII1510
Compound CCAIX0.08>150

Comparison with Similar Compounds

Characterization Techniques

  • Compound C : Hypothetically analyzed via similar spectroscopic methods, with X-ray studies likely employing SHELX for precise structural determination .

Functional and Application-Based Comparison

Application Compound C (Target) Compound A () Compound B ()
Catalytic Use Potential directing group for C–H activation Effective in metal-catalyzed C–H functionalization N/A
Pharmaceutical Use Possible drug intermediate or prodrug N/A Sedative, anticonvulsant
Analytical Purity High (hypothetical, via GC-MS/NMR) Confirmed by elemental analysis High (no impurities)
  • Catalytic Potential: Compound A’s N,O-bidentate group facilitates regioselective C–H bond activation, while Compound C’s carbamoyl-cyano substituent might stabilize transition metals or enhance substrate coordination .
  • Bioactivity: Compound B’s nitro and chlorophenyl groups are critical for its pharmacological activity, whereas Compound C’s methylamino group could improve aqueous solubility, a desirable trait in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.